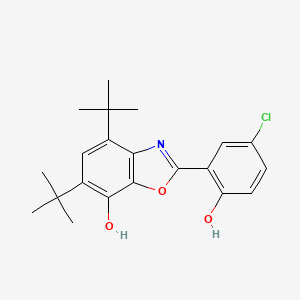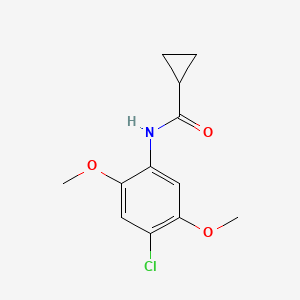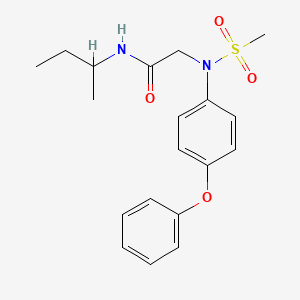![molecular formula C21H16FN3O3 B4929806 N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4929806.png)
N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (RTKs). FGFRs play a crucial role in regulating cell growth, differentiation, and survival, and aberrant activation of these receptors has been implicated in a variety of human diseases, including cancer, skeletal disorders, and developmental disorders.
作用机制
N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide binds to the ATP-binding site of FGFRs and inhibits their kinase activity, thereby blocking downstream signaling pathways that promote cell growth and survival. This leads to the induction of apoptosis in cancer cells and the inhibition of bone growth in skeletal disorders.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as to induce apoptosis and inhibit angiogenesis. In skeletal disorders, N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has been shown to inhibit bone growth and promote bone resorption. However, the physiological effects of N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide on normal tissues and organs have not been extensively studied.
实验室实验的优点和局限性
One of the main advantages of using N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide in lab experiments is its high selectivity for FGFRs, which reduces off-target effects and toxicity. However, the use of N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide is limited by its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
未来方向
Future research on N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide could focus on improving its pharmacokinetic properties and developing more potent and selective FGFR inhibitors. Additionally, the role of N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide in the treatment of developmental disorders could be further explored, as well as its potential use in combination with other cancer therapies. Finally, the physiological effects of N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide on normal tissues and organs could be studied to better understand its safety profile.
合成方法
The synthesis of N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 4-fluorobenzylamine with 2-bromo-1-(2-hydroxyethyl)-5-isoquinolone, followed by the reaction of the resulting intermediate with 4-carboxyphenylboronic acid and 1,3-oxazole-4-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has been extensively studied as a potential therapeutic agent for cancer treatment. FGFRs are frequently overexpressed or mutated in various types of cancer, and targeting these receptors with small molecule inhibitors like N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has shown promising results in preclinical studies. In addition to cancer, N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has also been investigated for its potential role in treating skeletal disorders and developmental disorders.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c22-16-6-4-14(5-7-16)10-24-21(26)18-12-28-20(25-18)13-27-19-3-1-2-15-11-23-9-8-17(15)19/h1-9,11-12H,10,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTSXTMRUOYQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OCC3=NC(=CO3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1-naphthyl-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929723.png)

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4929741.png)
![N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4929744.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4929749.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4929779.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4929780.png)
![2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4929784.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4929796.png)
![isopropyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4929802.png)
![5-(3,4-dichlorophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4929814.png)